Benzidine-3,3'-dicarboxylic acid
Description
Benzidine-3,3'-dicarboxylic acid (C₁₄H₁₂N₂O₄) is a biphenyl derivative featuring two amino groups at the 4,4′ positions and two carboxylic acid groups at the 3,3′ positions. Its molecular weight is 272.26 g/mol, and it decomposes at approximately 300°C . The compound is also known as 4,4′-diaminobiphenyl-3,3′-dicarboxylic acid and has CAS numbers 2130-56-5 and 218-348-9 .
Properties
IUPAC Name |
2-amino-5-(4-amino-3-carboxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQLVLWFQUUZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)C(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062195 | |
| Record name | [1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4,4'-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] | |
| Record name | 3,3'-Dicarboxybenzidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4), Sol in alcohol, ether; insol in water | |
| Record name | SID24822503 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 3,3'-DICARBOXYBENZIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals | |
CAS No. |
2130-56-5 | |
| Record name | 3,3′-Dicarboxy-4,4′-diaminobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2130-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,3'-Dicarboxybenzidine | |
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| Record name | [1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4,4'-diamino- | |
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| Record name | [1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4,4'-diamino- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzidine-3,3'-dicarboxylic acid | |
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| Record name | BENZIDINE-3,3'-DICARBOXYLIC ACID | |
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| Record name | 3,3'-DICARBOXYBENZIDINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biological Activity
Benzidine-3,3'-dicarboxylic acid (BDC) is a significant organic compound with notable biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
BDC is a derivative of benzidine and contains two carboxylic acid groups attached to the biphenyl structure. Its molecular formula is . The compound's structure allows for various interactions with biological molecules, influencing its biological activity.
Mechanisms of Biological Activity
The biological activity of BDC can be attributed to its ability to interact with proteins and enzymes through hydrogen bonding and other non-covalent interactions. These interactions can lead to various biochemical effects, including:
- Enzyme Inhibition: BDC may inhibit specific enzymes involved in metabolic pathways.
- Cellular Uptake: The compound's carboxylic groups facilitate its uptake into cells, where it can exert its effects.
- Genotoxicity: Studies have indicated that BDC may induce DNA damage through reactive intermediates formed during metabolic processes.
Toxicological Profile
Research has shown that BDC exhibits toxicological properties, particularly in animal models. A study highlighted that exposure to BDC resulted in tumor formation in Zymbal's gland and liver within one year in rats . The compound's potential carcinogenicity is a critical concern, as it is associated with the induction of tumors and genotoxic effects.
Case Studies and Research Findings
-
Tumor Induction Studies:
- In a study by Pliss (1969), rats exposed to BDC developed tumors in specific organs, indicating the compound's carcinogenic potential.
- The study reported a correlation between exposure duration and tumor incidence, emphasizing the need for careful handling of BDC in laboratory settings.
- Interaction with Biomolecules:
- Environmental Impact:
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Benzidine | Two amino groups | Carcinogenic; induces DNA damage |
| 3,3'-Dichlorobenzidine | Chlorine substituents | Highly toxic; carcinogenic |
| 4-Amino-3-methylbiphenyl | Methyl group present | Lower toxicity compared to benzidine |
Scientific Research Applications
Scientific Research Applications
-
Toxicity Studies :
- BDC has been used in toxicology research to understand the effects of ortho-carboxyl groups on the carcinogenic potential of benzidine derivatives . Studies suggest that the presence of an ortho-carboxyl group reduces the free radical and blastomogenic effects of benzidine, making BDC less carcinogenic compared to benzidine, o-toluidine, and 3,3'-dichlorobenzidine .
- Animal studies involving the subcutaneous administration of BDC to rats and mice have shown carcinogenic effects, particularly on the liver of mice and the blood-forming organs, glandular section of the stomach, and mammary glands of rats .
- Water Quality Analysis:
Synthesis of Dyes
- 3,3'-Dichlorobenzidine, a related compound, is a valuable starting material in the synthesis of dyes . Though the search results do not explicitly state the use of this compound in dye synthesis, the document discusses the preparation of 3,3'-dichlorobenzidine, which is relevant to the broader class of diphenyl bases used in dye production .
Comparison with Similar Compounds
3,3′,4,4′-Tetramethyl-1H,1′H-2,2′-bipyrrole-5,5′-dicarboxylic Acid
- Molecular Formula : C₁₄H₁₆N₂O₄
- Key Features :
- Comparison :
- The pyrrole core introduces aromatic nitrogen, altering electronic properties compared to benzidine’s benzene rings.
- Methyl substitutions enhance hydrophobicity, while the 5,5′-dicarboxylic acid placement reduces steric hindrance for coordination compared to 3,3′ substitution in benzidine derivatives .
2,2′-Bipyridine-3,3′-dicarboxylic Acid (Bipydc)
- Molecular Formula : C₁₂H₈N₂O₄
- Key Features :
- Comparison: The bipyridine structure facilitates strong metal coordination via nitrogen atoms, unlike benzidine’s amino groups. Bipydc’s planar geometry enhances π-π stacking in supramolecular assemblies, whereas benzidine’s amino groups enable hydrogen bonding .
Benzene-1,3-dicarboxylic Acid (Isophthalic Acid)
- Molecular Formula : C₈H₆O₄
- Key Features :
- Comparison: Lacks amino groups and biphenyl structure, reducing its utility in coordination chemistry. Higher solubility in polar solvents compared to benzidine derivatives due to the absence of hydrophobic substituents .
Azobenzene-3,3′-dicarboxylic Acid
- Molecular Formula : C₁₄H₁₀N₂O₄
- Key Features :
- Comparison: The azo group (–N=N–) introduces photochromic properties absent in benzidine derivatives.
Structural and Functional Data Table
Key Research Findings
- Coordination Chemistry: Benzidine-3,3′-dicarboxylic acid forms stable coordination polymers with Cu(II) and other metals, critical for MOF design . In contrast, bipyridine derivatives like Bipydc exhibit stronger metal-binding due to nitrogen donors .
- Toxicity: Benzidine derivatives are carcinogenic, forming DNA adducts (e.g., N-(deoxyguanosin-8-yl)-N′-acetylbenzidine) in vivo . Carboxylic acid groups may mitigate toxicity by reducing bioavailability compared to non-carboxylated benzidines.
- Synthetic Utility: The 3,3′-dicarboxylic acid motif is pivotal in enantioselective synthesis, as seen in BINOL derivatives .
Preparation Methods
Chemical Reduction and Rearrangement Method
2.1 Starting Materials and Reduction
- The process begins with 2-nitrobenzoic acid, which is subjected to reduction using zinc dust in an alkaline medium (sodium hydroxide solution).
- This reduction converts the nitro groups into hydrazine functionalities, yielding hydrazobenzene-2,2'-dicarboxylic acid as an intermediate.
- The hydrazobenzene intermediate undergoes a benzidine rearrangement when heated with hydrochloric acid.
- This acid-catalyzed rearrangement converts the hydrazobenzene structure into the benzidine framework, forming Benzidine-3,3'-dicarboxylic acid.
- The free acid is precipitated from the hydrochloric acid solution by the addition of ammonia or sodium acetate.
- The precipitate is then filtered and purified.
2.4 Alternative Electrolytic Reduction
- Electrolytic reduction of 2-nitrobenzoic acid can also be employed, followed by rearrangement with dilute sulfuric acid to yield the benzidine derivative.
Table 1: Summary of Chemical Reduction and Rearrangement Conditions
| Step | Conditions | Notes |
|---|---|---|
| Reduction | Zinc dust, NaOH solution, aqueous medium | Converts nitro to hydrazobenzene |
| Rearrangement | Heating with HCl | Acid-catalyzed benzidine rearrangement |
| Precipitation | Addition of NH3 or sodium acetate | Isolates free benzidine acid |
| Alternative reduction | Electrolytic reduction | Followed by dilute sulfuric acid rearrangement |
Purification and Recovery
- The crude this compound product often contains impurities and requires purification.
- Recovery involves treating aqueous slurries of the compound with hydrochloric acid at elevated temperatures (~58°C), followed by filtration.
- Further treatment with concentrated hydrochloric acid precipitates the purified dihydrochloride salt.
- Washing with hydrochloric acid removes residual sulfuric acid and impurities.
- Drying under reduced pressure at elevated temperatures (100–120°C) yields the purified product.
Continuous Preparation of Related Benzidine Derivatives (Contextual Insight)
While direct continuous preparation methods for this compound are less documented, related compounds such as 3,3'-dichlorobenzidine dihydrochloride have been prepared continuously:
- A process involves dissolving 2,2'-dichlorohydrazobenzene in a water-immiscible aromatic solvent.
- Treatment with aqueous sulfuric acid in the presence of alkali metal salts of alkyl polyglycol ether sulfate catalyzes rearrangement.
- The process operates at controlled temperatures (20–50°C) with residence times of 1–3 hours in a cascade of stirred reactors.
- Subsequent dilution, heating, and acid addition precipitate the benzidine salt.
- The aromatic solvent is recycled, and the product is filtered and purified.
This continuous approach highlights the importance of controlled acid-catalyzed rearrangement and solvent management, which could inform future methods for this compound preparation.
Research Findings and Analytical Data
- Elemental analysis confirms the composition of the prepared this compound (C14H12N2O4) with carbon, hydrogen, and nitrogen percentages close to theoretical values.
- Infrared spectroscopy verifies the presence of characteristic functional groups and confirms the benzidine structure.
- Recovery yields vary depending on purification steps, with reported recoveries ranging from 10% to over 50% depending on treatment conditions.
- The compound’s hydrochloride salt form is often used for further purification and characterization.
Summary Table of Preparation Methods and Key Parameters
| Preparation Method | Key Reagents/Conditions | Product Form | Yield/Recovery | Notes |
|---|---|---|---|---|
| Zinc dust reduction + HCl rearrangement | 2-nitrobenzoic acid, Zn dust, NaOH, HCl heating | Free acid or hydrochloride salt | 10–52% (purified) | Classic batch method with precipitation |
| Electrolytic reduction + H2SO4 rearrangement | Electrolytic cell, dilute sulfuric acid | Benzidine derivative | Not specified | Alternative electrochemical approach |
| Continuous acid-catalyzed rearrangement (related compound) | 2,2'-dichlorohydrazobenzene, sulfuric acid, alkyl polyglycol ether sulfate | Dihydrochloride salt | High throughput | Continuous process with solvent recycling |
Q & A
Basic: What are the key physical properties of Benzidine-3,3'-dicarboxylic acid relevant to its handling in laboratory settings?
Answer:
this compound (CAS 2130-56-5, C₁₄H₁₂N₂O₄) is a crystalline solid with a decomposition temperature of ~300°C . Its limited solubility in water and ethanol necessitates the use of polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) for dissolution. Researchers should note its thermal instability above 300°C, requiring controlled heating during synthesis or analysis. Handling precautions include avoiding prolonged exposure to light due to potential aromatic amine degradation pathways .
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
BDC is typically synthesized via condensation reactions. A validated method involves reacting benzidine derivatives with dicarbonyl compounds (e.g., glyoxal, cyclohexane-1,4-dione) under acidic or basic conditions. For example, poly Schiff bases are formed by refluxing BDC with dicarbonyl reagents in anhydrous solvents like DMF, followed by precipitation in methanol . Purity is enhanced via recrystallization from acetic acid, leveraging its partial solubility in hot acetic acid .
Advanced: How can researchers address challenges in characterizing insoluble poly Schiff bases derived from BDC?
Answer:
Insoluble BDC-based polymers (e.g., poly Schiff bases) require non-destructive analytical methods:
- FT-IR Spectroscopy : Identifies imine (C=N) stretching vibrations (~1620 cm⁻¹) and carboxylic acid O-H stretches (~2500-3300 cm⁻¹) to confirm polymerization .
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability (decomposition onset >250°C) and residual solvent content .
- Solid-State NMR : Resolves aromatic proton environments and crosslinking density.
- Viscosity Measurements : Indirectly assesses molecular weight in dilute acidic solutions .
Advanced: What strategies are effective in analyzing the temperature-dependent electrical conductivity of BDC-derived polymers?
Answer:
BDC-based polymers exhibit semiconducting behavior, following the empirical relation:
where is activation energy. Methodological steps include:
- Four-Probe DC Conductivity : Measures conductivity across 30–200°C to avoid thermal degradation .
- Activation Energy Calculation : Linear regression of ln(σ) vs. 1/T plots determines , typically \sim0.5–1.2 eV for BDC polymers, indicative of hopping conduction .
- Doping Studies : Introducing iodine or sulfonic acid groups enhances conductivity by 2–3 orders of magnitude.
Basic: What solubility characteristics of BDC influence its purification and reaction conditions?
Answer:
BDC is sparingly soluble in cold water (sl H₂O) and ethanol (vs EtOH), but dissolves in hot acetic acid and DMSO. Purification involves:
- Recrystallization : Dissolving in hot acetic acid (≥100°C) and cooling to 4°C yields high-purity crystals .
- Chromatography : Size-exclusion chromatography (SEC) in DMF removes oligomeric impurities.
Reactions require solvent selection (e.g., DMF for polycondensation) to maintain solubility during synthesis .
Advanced: How does the structural configuration of BDC affect its application in coordination polymers or MOFs?
Answer:
BDC’s rigid biphenyl backbone and dual carboxylate groups enable diverse coordination modes:
- MOF Synthesis : BDC can act as a linker for lanthanide-based MOFs, analogous to biphenyl-4,4'-dicarboxylic acid (H₂bpdc) in proton-conductive frameworks .
- Proton Conductivity : Sulfonated BDC derivatives (e.g., H₄BODSDC) enhance MOF proton transport via hydrogen-bonded networks, achieving conductivities >10⁻³ S/cm at 80°C .
- Structural Tuning : Fluorination at the biphenyl core (cf. 3,3'-difluorobiphenyl-4,4'-dicarboxylic acid) improves thermal stability and hydrophobicity in MOFs .
Advanced: How do researchers resolve contradictions in reported thermal stability data for BDC polymers?
Answer:
Discrepancies arise from synthesis conditions:
- Crosslinking Density : Higher crosslinking (e.g., using benzil vs. glyoxal) increases decomposition temperatures by \sim50°C .
- Analytical Artifacts : Dynamic TGA (10°C/min under N₂) standardizes comparisons. Residual solvent or moisture lowers observed stability.
- Doping Effects : Iodine-doped polymers may show pseudo-stability due to sublimation masking decomposition .
Basic: What spectroscopic techniques are critical for confirming BDC’s chemical structure?
Answer:
- ¹H/¹³C NMR (DMSO-d₆) : Aromatic protons appear at δ 7.2–8.1 ppm; carboxylate carbons at δ 168–170 ppm.
- FT-IR : Carboxylic acid C=O (\sim1700 cm⁻¹) and N-H stretches (\sim3300 cm⁻¹) confirm functional groups .
- Elemental Analysis : Matches calculated C/H/N/O ratios (C: 61.76%, H: 4.43%, N: 10.25%) to validate purity .
Advanced: What role does BDC play in designing thermally stable polymeric sensors?
Answer:
BDC’s aromatic rigidity and hydrogen-bonding capacity enable:
- Ionochromic Sensors : Coordination with transition metals (e.g., Cu²⁺) induces color shifts detectable via UV-Vis (λ = 400–600 nm).
- Luminescent Probes : Europium(III)-BDC complexes exhibit red emission (614 nm) with high quantum yield (>20%) .
- Stability Optimization : Copolymerization with fluoroalkyl groups enhances thermal resistance (>300°C) for harsh-environment sensing .
Advanced: How can computational modeling guide the design of BDC-based materials?
Answer:
- DFT Calculations : Predict HOMO-LUMO gaps (\sim3.5 eV for BDC), correlating with experimental conductivity .
- Molecular Dynamics (MD) : Simulates MOF pore structures for gas adsorption (e.g., CO₂ selectivity) .
- Docking Studies : Models BDC-enzyme interactions (e.g., laccase for pollutant degradation) to optimize biocatalytic activity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
